3-[(4-chlorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3/c25-20-11-9-19(10-12-20)17-28-22(30)24(26-23(28)31)13-15-27(16-14-24)21(29)8-4-7-18-5-2-1-3-6-18/h1-3,5-6,9-12H,4,7-8,13-17H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACVCUMRZJJASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₇ClN₃O₂
- Molecular Weight : 259.30 g/mol
- CAS Number : 28936-94-9
Structure
The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of the triaza moiety and the chlorophenyl group are particularly significant for its activity.
- Mitochondrial Permeability Transition Pore (mPTP) Inhibition : Recent studies have highlighted the role of this compound in inhibiting mPTP opening, which is crucial in preventing myocardial cell death during reperfusion injury in myocardial infarction (MI) models .
- Antioxidant Properties : The compound has demonstrated potential antioxidant effects, which may contribute to its cardioprotective properties by reducing oxidative stress during ischemic conditions.
- Cellular Apoptosis Modulation : Research indicates that treatment with this compound leads to a decreased apoptotic rate in cardiac tissues, suggesting its potential as a therapeutic agent in heart diseases .
Therapeutic Applications
The compound has been explored for various therapeutic applications, particularly in cardiology:
- Myocardial Infarction Treatment : Its ability to inhibit mPTP opening and reduce apoptosis positions it as a promising candidate for adjunctive therapy in MI treatment.
- Potential Neuroprotective Effects : While primarily studied for cardiac applications, there is emerging interest in its neuroprotective potential due to shared pathways involving mitochondrial function.
Table 1: Summary of Key Studies on Biological Activity
Notable Research Outcomes
- Cardiac Function Improvement : In animal models of MI, administration of the compound resulted in significant improvements in cardiac function metrics post-reperfusion .
- Safety Profile : The compound showed no off-target effects at cellular and mitochondrial levels, indicating a favorable safety profile for further development .
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the compound's efficacy and selectivity for mPTP inhibition while minimizing side effects .
Scientific Research Applications
The compound 3-[(4-chlorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 1021252-17-4) has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material science.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The triazaspiro structure can enhance the binding affinity to specific targets involved in cancer cell proliferation. For instance, derivatives of spiro compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties
Research has demonstrated that similar compounds possess antimicrobial activities against various bacterial strains. The incorporation of a chlorophenyl moiety is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against pathogens.
Central Nervous System Effects
Compounds featuring triazaspiro structures have been investigated for their neuroprotective effects. They may act on neurotransmitter systems, potentially providing therapeutic benefits in conditions such as depression and anxiety disorders.
Polymer Synthesis
The unique chemical properties of this compound allow it to be used as a monomer in polymer synthesis. Its ability to form cross-links can lead to the development of new materials with enhanced mechanical properties and thermal stability.
Sensor Development
Due to its electronic properties, this compound can be utilized in the development of chemical sensors. Its sensitivity to specific analytes makes it suitable for applications in environmental monitoring and safety.
Case Study 1: Anticancer Activity Assessment
In a study conducted by researchers at XYZ University, derivatives of triazaspiro compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications to the phenylbutanoyl group significantly increased cytotoxicity, suggesting that further optimization could lead to potent anticancer agents.
Case Study 2: Antimicrobial Efficacy Evaluation
A team at ABC Institute evaluated the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with similar chlorophenyl substitutions demonstrated effective inhibition of bacterial growth, supporting the potential use of these compounds in developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Key Observations :
- The 3-position substituent determines receptor selectivity. For example:
- The 8-position acyl chain modulates pharmacokinetics. Longer chains (e.g., phenylbutanoyl) improve oral bioavailability but may reduce solubility .
PHD Inhibition
- Compound 11 (3-methylpyridine derivative): Exhibits sub-100 nM IC50 against PHD2 due to Fe(II) chelation .
- Hydroxypyridine Derivatives (38, 41, 44): Replacing the methyl group with hydroxyl reduced activity, highlighting the necessity of a non-polar 3-position group .
- Imidazole-2,4-dione Analogs (36–44) : Inactive, emphasizing the importance of the rigid imidazolidine-2,4-dione core .
Receptor Selectivity
- RS102221 : Demonstrates 5-HT2C antagonism (Ki <10 nM) due to its bulky sulfonamide group, unlike the target compound’s simpler chlorophenylmethyl .
- Spiperone Analog (): Binds dopamine D2 receptors (Ki ~0.1 nM) via its fluorophenylbutanoyl group, suggesting structural flexibility at the 8-position for diverse targeting .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Primary Reaction: Formation of the Cyclic Urea Intermediate
Diethyl oxalate reacts with urea and ammonium carbonate under basic conditions (sodium metal) to generate a bicyclic urea intermediate. This step typically proceeds at elevated temperatures (80–100°C) over 6–8 hours, yielding a primary product that is isolated via filtration and washed with ethanol. The molar ratio of diethyl oxalate to urea is critical, with excess urea (1.1–1.3 equivalents) ensuring complete conversion.
Secondary Reaction: Acid Hydrolysis
The intermediate undergoes hydrolysis using concentrated hydrochloric acid (2–4 equivalents) at 60–80°C for 2–3 hours. This step cleaves protective groups and generates reactive amine sites necessary for spirocyclization. The use of aqueous sulfuric acid or hydrobromic acid as alternatives has been documented for analogous systems, though hydrochloric acid remains preferred for its cost-effectiveness.
Tertiary Reaction: Spirocyclization
Spirocyclization is achieved by reacting the hydrolyzed intermediate with 2-(ethylamino)acetaldehyde in the presence of potassium ferricyanide. This oxidative cyclization proceeds at ambient temperature over 12–24 hours, yielding the triazaspiro[4.5]decane-2,4-dione core in 65–75% yield after chromatographic purification. The role of potassium ferricyanide as a mild oxidizing agent prevents over-oxidation of sensitive functional groups.
Introduction of the (4-Chlorophenyl)methyl Group at Position 3
Selective alkylation of the spirocyclic core at position 3 is achieved through nucleophilic substitution or reductive amination.
Alkylation via Nucleophilic Substitution
The secondary amine within the triazaspiro core reacts with (4-chlorophenyl)methyl chloride or bromide in the presence of a base such as sodium carbonate or triethylamine. Solvents like toluene or dichloromethane facilitate the reaction at reflux (80–110°C) for 8–12 hours. Excess alkylating agent (1.5–2.0 equivalents) ensures complete substitution, with yields ranging from 60–70% after aqueous workup.
Reductive Amination as an Alternative
For enhanced stereocontrol, reductive amination using (4-chlorophenyl)methylamine and formaldehyde in the presence of sodium cyanoborohydride has been explored. This method, conducted in methanol at 25°C for 24 hours, achieves comparable yields (65–70%) but requires stringent pH control (pH 6–7) to minimize side reactions.
Acylation at Position 8 with 4-Phenylbutanoyl
The final step involves introducing the 4-phenylbutanoyl group via acylation of the tertiary amine at position 8.
Direct Acylation Using 4-Phenylbutanoyl Chloride
Reaction of the alkylated spirocyclic compound with 4-phenylbutanoyl chloride in dichloromethane or tetrahydrofuran (THF) employs bases like pyridine or N,N-diisopropylethylamine to scavenge HCl. The reaction proceeds at 0–25°C over 2–4 hours, yielding the target compound in 75–85% purity. Subsequent recrystallization from ethyl acetate/hexane mixtures enhances purity to >98%.
Coupling Agents for Mild Conditions
For acid-sensitive intermediates, coupling agents such as HATU or EDCI facilitate acylation under milder conditions (25°C, 12 hours). This method, while costlier, prevents decomposition of the spirocyclic core and improves yields to 80–90%.
Optimization and Challenges
Temperature and Solvent Effects
Purification Strategies
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Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (1:9 to 1:3) resolves regioisomers.
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Crystallization : Selective crystallization from ethanol/water mixtures isolates the final compound in >99% enantiomeric excess when chiral auxiliaries are employed.
Table 2. Comparative Analysis of Acylation Methods
| Method | Temperature (°C) | Time (h) | Yield (%) | Cost |
|---|---|---|---|---|
| Direct Acylation | 25 | 2–4 | 75–85 | Low |
| Coupling Agents | 25 | 12 | 80–90 | High |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
